molecular formula C23H22N6O6 B039823 10-Propargyl-5-deazafolic acid CAS No. 115722-29-7

10-Propargyl-5-deazafolic acid

カタログ番号 B039823
CAS番号: 115722-29-7
分子量: 478.5 g/mol
InChIキー: ZMGMVJDUIACEOB-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Propargyl-5-deazafolic acid (PDA) is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a folate analogue that has been synthesized to target folate receptor alpha (FRα), which is overexpressed in various types of cancer cells. PDA has shown promising results in preclinical studies as an anticancer agent, and its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

作用機序

10-Propargyl-5-deazafolic acid exerts its anticancer activity by inhibiting the enzymatic activity of thymidylate synthase (TS), which is a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. 10-Propargyl-5-deazafolic acid binds to FRα on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, 10-Propargyl-5-deazafolic acid is converted to its active form, which then inhibits TS and leads to the depletion of intracellular thymidine levels. This results in DNA damage and cell death.
Biochemical and Physiological Effects
10-Propargyl-5-deazafolic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Moreover, 10-Propargyl-5-deazafolic acid has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

実験室実験の利点と制限

One of the main advantages of 10-Propargyl-5-deazafolic acid is its selectivity for cancer cells that overexpress FRα. This allows for targeted therapy and reduces the risk of toxicity to normal cells. Moreover, 10-Propargyl-5-deazafolic acid has shown synergistic effects with conventional chemotherapeutic agents, which may enhance the efficacy of cancer treatment. However, one of the limitations of 10-Propargyl-5-deazafolic acid is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on 10-Propargyl-5-deazafolic acid. One potential avenue is the development of 10-Propargyl-5-deazafolic acid-based drug conjugates, which can enhance the selectivity and efficacy of cancer therapy. Another direction is the investigation of 10-Propargyl-5-deazafolic acid as a potential therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of 10-Propargyl-5-deazafolic acid's anticancer activity and to optimize its chemical structure for enhanced potency and selectivity.

合成法

10-Propargyl-5-deazafolic acid can be synthesized through a multistep process that involves the conversion of commercially available starting materials. The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine, which is then reacted with propargylamine to form 2-amino-4,6-dichloro-5-propargylpyrimidine. This intermediate is then treated with sodium hydride and methyl 5-formyl-2,4-dioxopentanoate to yield 10-Propargyl-5-deazafolic acid.

科学的研究の応用

10-Propargyl-5-deazafolic acid has been extensively studied for its potential application as an anticancer agent. It has been shown to selectively target cancer cells that overexpress FRα, which is a promising target for cancer therapy. 10-Propargyl-5-deazafolic acid has demonstrated potent antitumor activity in various preclinical models, including ovarian, breast, lung, and pancreatic cancer. Moreover, 10-Propargyl-5-deazafolic acid has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer cells that are resistant to these drugs.

特性

CAS番号

115722-29-7

分子式

C23H22N6O6

分子量

478.5 g/mol

IUPAC名

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1

InChIキー

ZMGMVJDUIACEOB-KRWDZBQOSA-N

異性体SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

正規SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

同義語

10-propargyl-5-deazafolic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。